BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

FPR2 agonism Scaffold topology Structure-activity relationship

CAS 894029-19-7 is the defining member of the N‑aryl pyrrolidinone urea sub‑series of FPR2 agonists, where the 3‑fluorophenyl group is attached at the lactam N‑1 position rather than the C‑4 position found in the EP3075726 series. This topological inversion alters pharmacophore presentation and signaling bias, making the compound an essential tool for FPR2 hit expansion, subtype‑selectivity profiling, and ADME optimization of H‑bond donor count. Order from trusted B2B suppliers to build focused N‑aryl SAR libraries and advance your resolution‑of‑inflammation program.

Molecular Formula C17H15F2N3O2
Molecular Weight 331.323
CAS No. 894029-19-7
Cat. No. B2414642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS894029-19-7
Molecular FormulaC17H15F2N3O2
Molecular Weight331.323
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H15F2N3O2/c18-11-4-6-13(7-5-11)20-17(24)21-14-9-16(23)22(10-14)15-3-1-2-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24)
InChIKeyXNDWNKYRGNGKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-19-7): Structural Baseline and FPR2 Agonist Class Context


1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-19-7, MW 331.32, C17H15F2N3O2) is a synthetic unsymmetrical urea derivative built on a 5-oxopyrrolidine (pyrrolidinone) core . It belongs to the emerging class of pyrrolidinone urea FPR2 (FPRL1/ALXR) agonists, a G protein-coupled receptor target implicated in resolution of inflammation across inflammatory diseases, cardiovascular disorders, and neuroinflammation [1][2]. The compound features a dual-fluorophenyl architecture: a 4-fluorophenyl group on the urea terminus and a 3-fluorophenyl substituent at the N-1 position of the pyrrolidinone ring, distinguishing it from earlier-generation FPRL1 agonists that bear C-4 aryl substitution on the lactam ring.

Why Generic Substitution Fails for CAS 894029-19-7: N-Aryl vs. C-Aryl Pyrrolidinone Urea Scaffold Divergence


The pyrrolidinone urea FPR2 agonist class includes two architecturally distinct sub-series that cannot be interchanged without altering pharmacological profile [1]. The dominant patent-defined series (EP3075726/US10029983) positions the aryl substituent at the C-4 position of the pyrrolidinone ring, with the lactam nitrogen typically unsubstituted or methylated. In contrast, CAS 894029-19-7 places the 3-fluorophenyl group at the N-1 position of the pyrrolidinone, while the C-3 urea-bearing carbon remains unsubstituted at C-4. This N-aryl versus C-aryl topological inversion fundamentally changes the three-dimensional presentation of the urea pharmacophore, the conformational landscape of the 5-membered ring, and the electron density at the lactam carbonyl, each of which is a critical determinant of FPR2 binding and signaling bias [2]. Substituting one scaffold topology for the other without empirical confirmation introduces risk of altered target engagement, selectivity, and downstream pharmacology.

Quantitative Differentiation Evidence for CAS 894029-19-7: N-1-(3-Fluorophenyl) Pyrrolidinone Urea Architecture


N-1 Aryl Substitution vs. C-4 Aryl Substitution: Topological Scaffold Differentiation from EP3075726 Lead Series

CAS 894029-19-7 incorporates the 3-fluorophenyl substituent at the N-1 position of the pyrrolidinone ring (SMILES: O=C(Nc1ccc(F)cc1)NC1CC(=O)N(c2cccc(F)c2)C1), generating an N-aryl lactam architecture . By contrast, the lead compounds exemplified in EP3075726/US10029983—such as 1-(4-fluorophenyl)-3-[(3S*,4R*)-4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea—place the aromatic substituent at the C-4 position of the pyrrolidinone, with N-1 remaining a secondary (NH) or N-methyl lactam [1]. The two scaffolds differ in the position of the aryl attachment relative to the urea-bearing carbon: N-1 (target compound) vs. C-4 (comparator series). This positional isomerism produces distinct spatial vectors for the urea pharmacophore, alters the pKa of the lactam NH (absent in the target compound's tertiary amide), and modifies the ring pucker preferences that influence the dihedral angle between the urea and the pyrrolidinone carbonyl.

FPR2 agonism Scaffold topology Structure-activity relationship Pyrrolidinone urea

Meta/Fluorine Substitution on the N-Aryl Ring: Predicted Lipophilicity Differentiation from 4-Fluorophenyl N-Aryl Analogs

The compound bears a 3-fluorophenyl group at N-1, which is isomeric with the 4-fluorophenyl group on the urea terminus. The meta-fluorine substitution on the N-aryl ring is predicted to yield a moderately lower lipophilicity (clogP) and altered electron density on the aromatic ring compared to a 4-fluorophenyl or 4-chlorophenyl N-aryl analog . Specifically, the Hammett σ_m value for fluorine (+0.34) differs from σ_p (+0.06), indicating that the 3-fluoro substituent exerts a stronger inductive electron-withdrawing effect on the N-aryl ring than a 4-fluoro substituent, which may influence the conformational preference of the N-aryl group relative to the pyrrolidinone plane. This electronic difference is quantifiable via the Hammett substituent constant but has not been empirically correlated with FPR2 activity for this specific scaffold.

Lipophilicity Fluorine walk Physicochemical properties Drug-likeness

Hydrogen Bond Donor/Acceptor Profile: Differentiation from C-4 Substituted Pyrrolidinone Ureas

CAS 894029-19-7 contains two hydrogen bond donors (both urea NH groups) and four hydrogen bond acceptors (urea carbonyl, pyrrolidinone carbonyl, and two fluorine atoms), per the SMILES structure O=C(Nc1ccc(F)cc1)NC1CC(=O)N(c2cccc(F)c2)C1 . By comparison, the EP3075726 lead series compounds bearing an unsubstituted N-1 secondary lactam (e.g., 1-(4-fluorophenyl)-3-[(3S*,4R*)-4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea) possess three hydrogen bond donors (two urea NH + one lactam NH) [1]. The target compound's tertiary lactam eliminates the lactam NH donor, reducing the HBD count from 3 to 2 and the topological polar surface area (TPSA) accordingly. This reduction in HBD count is expected to improve passive membrane permeability, as each additional HBD has been associated with an approximate 10-fold decrease in permeability in Caco-2 models [2]. However, direct permeability data for this specific compound is not available.

Hydrogen bonding Permeability Drug-likeness Physicochemical profiling

FPR2 Agonist Class Membership: Inclusion in 2024 Pyrrolidinone Urea Patent Scope vs. Earlier FPRL1 Patents

The 2024 WO2024220453A1 patent from Bristol-Myers Squibb explicitly claims pyrrolidinone urea compounds as FPR2 agonists for atherosclerosis and heart failure, with generic Markush structures that encompass N-aryl pyrrolidinone ureas of the type represented by CAS 894029-19-7 [1]. This is distinct from the earlier EP3075726/US10029983 patent family (filed 2014), which focused on C-4-aryl-2-oxopyrrolidin-3-yl ureas for broader inflammatory indications and did not exemplify N-aryl pyrrolidinone variants [2]. The temporal and structural evolution indicates that N-aryl pyrrolidinone ureas represent a later-generation scaffold design, possibly aimed at improving specific drug-like properties or achieving differentiated signaling bias at FPR2. However, CAS 894029-19-7 itself does not appear as a specifically named example in the 2024 patent and no quantitative FPR2 EC50 data for this exact compound has been publicly disclosed [1].

FPR2 agonism Patent landscape Chemical series Inflammatory resolution

Physicochemical Property Baseline: Molecular Weight and Formula Differentiation from Larger FPR2 Agonist Chemotypes

CAS 894029-19-7 has a molecular weight of 331.32 Da (C17H15F2N3O2) , placing it near the lower boundary of lead-like chemical space (MW ≤ 350) and substantially below the mean MW of many late-stage FPR2 agonist candidates. For context, BMS-986235/LAR-1219, a potent and selective FPR2 agonist advanced for heart failure prevention, has MW > 450 Da and incorporates extensive substitution [1]. QuinC1, an early non-peptide FPRL1 agonist, has MW ~350 but belongs to a distinct chemotype (aminoazole) [2]. The relatively compact structure of CAS 894029-19-7, with two fluorine atoms contributing only ~38 Da combined, offers greater room for subsequent optimization and a lower starting lipophilicity, which are favorable attributes for hit-to-lead campaigns. No direct comparative potency or PK data with these comparators exist for this compound.

Molecular weight Lead-likeness Fragment-like properties Physicochemical benchmarking

Optimal Research and Procurement Application Scenarios for CAS 894029-19-7


FPR2 Hit-Finding and Hit-Expansion Library Design: N-Aryl Pyrrolidinone Urea Subseries Exploration

CAS 894029-19-7 is best deployed as a representative member of the N-aryl pyrrolidinone urea subseries within an FPR2-focused screening library. Its N-1-(3-fluorophenyl) architecture complements the more extensively characterized C-4-aryl series from EP3075726 [1], enabling SAR exploration across the critical topological variable of aryl attachment position. Procurement of this compound alongside its direct N-aryl analogs (e.g., 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea, CAS 894028-59-2) allows construction of a focused N-aryl sub-library for hit expansion around this underexplored scaffold topology.

Biophysical and Pharmacokinetic Profiling of Tertiary Lactam-Containing FPR2 Ligands

The compound's tertiary lactam (N-aryl pyrrolidinone) architecture eliminates the lactam NH hydrogen bond donor present in secondary lactam FPR2 agonists [1]. This structural feature makes CAS 894029-19-7 a suitable probe for systematically assessing the impact of HBD count reduction on permeability (e.g., PAMPA, Caco-2), metabolic stability (microsomal clearance), and plasma protein binding within the pyrrolidinone urea chemotype. Comparative studies pairing this compound with matched secondary lactam analogs can isolate the contribution of the lactam NH to ADME properties, informing lead optimization strategies for FPR2 programs.

Meta-Fluorine SAR Probe for N-Aryl Ring Electronics in FPR2 Binding

The 3-fluorophenyl group on the N-1 position provides a meta-fluorine substitution pattern that exerts a distinct electronic effect (Hammett σ_m = +0.34) compared to 4-fluorophenyl (σ_p = +0.06) or unsubstituted phenyl analogs . This compound can serve as a key component in a 'fluorine walk' SAR set to probe the electronic and conformational preferences of the FPR2 orthosteric or allosteric binding pocket for the N-aryl region. When assayed alongside its 4-fluorophenyl, 2-fluorophenyl, and non-fluorinated N-aryl counterparts, differential activity patterns can map the electrostatic environment of the binding site and guide optimization of this vector.

Chemical Probe for Comparative FPR2 vs. FPR1 Selectivity Profiling Across Pyrrolidinone Urea Scaffolds

FPR2 (FPRL1/ALXR) and FPR1 share significant sequence homology, and achieving subtype selectivity is a documented challenge in the field [1]. The N-aryl pyrrolidinone scaffold of CAS 894029-19-7 represents a topology that has not been systematically profiled for FPR2 vs. FPR1 selectivity in the public domain. As a research tool compound, it can be deployed in head-to-head FPR2 and FPR1 calcium mobilization or β-arrestin recruitment assays alongside C-4-aryl reference compounds from the EP3075726 series to determine whether scaffold topology (N-aryl vs. C-aryl) influences receptor subtype selectivity.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.